molecular formula C18H20ClN3O4S B12344378 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B12344378
M. Wt: 409.9 g/mol
InChI Key: LWEWTPVBLQSTFW-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-chloro-5-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to a benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonylation: Introduction of a sulfonyl group.

    Piperazine Substitution: Coupling of the substituted benzene ring with a piperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Exploration as a potential therapeutic agent or drug candidate.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-phenylpiperazine
  • 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine

Uniqueness

1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (dimethylphenyl) groups can create unique electronic properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

InChI

InChI=1S/C18H20ClN3O4S/c1-13-4-3-5-14(2)18(13)20-8-10-21(11-9-20)27(25,26)17-12-15(22(23)24)6-7-16(17)19/h3-7,12H,8-11H2,1-2H3

InChI Key

LWEWTPVBLQSTFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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